(5-Bromo-2-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound that features a brominated methoxyphenyl group and a nitro-trifluoromethylated phenyl group connected via a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common route includes:
Bromination: Starting with 2-methoxyphenol, bromination is carried out using bromine in the presence of a catalyst to obtain 5-bromo-2-methoxyphenol.
Nitration: The next step involves nitration of 4-(trifluoromethyl)aniline to introduce the nitro group.
Piperazine Formation: The nitrated product is then reacted with piperazine under controlled conditions to form the piperazine ring.
Coupling Reaction: Finally, the brominated methoxyphenyl compound is coupled with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and trifluoromethyl groups can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability. The piperazine ring can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Phenylbutyric acid
Uniqueness
Compared to similar compounds, (5-Bromo-2-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations, while the trifluoromethyl group enhances its stability and lipophilicity.
This compound’s versatility makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3O4/c1-30-17-5-3-13(20)11-14(17)18(27)25-8-6-24(7-9-25)15-4-2-12(19(21,22)23)10-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIHSOJWPHUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.